Welcome to the BenchChem Online Store!
molecular formula C7H10O2 B151930 5-Methylcyclohexane-1,3-dione CAS No. 4341-24-6

5-Methylcyclohexane-1,3-dione

Cat. No. B151930
M. Wt: 126.15 g/mol
InChI Key: DMIIMPQQPXUKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642774B2

Procedure details

150 g 5-methylcyclohexane-1,3-dione was dissolved in 1.4 L methanol and 82.5 g hydroxylamine hydrochloride was added. The mixture was stirred for 1.5 h under reflux. The solvent was removed in vacuo and the residue was dissolved in 1 L acetonitrile and was cooled to 0° C. Triethylamine was added followed by addition of a solution of 4-toluenesulfonyl chloride in 1.1 L acetonitrile. The mixture was stirred for 1 h at RT, 6.7 mL of water was added and the mixture was stirred for additional 1 h while gently warming the mixture to 55° C. The volatiles were removed in vacuo. 250 mL water was added to the residue and the pH was adjusted to 5 with 5 N aq. NaOH and the volatiles were removed in vacuo. The solids were extracted with acetone and after concentration in vacuo the residue was purified by column chromatography on silica gel with ethyl acetate to yield 82.6 g of the desired compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1.Cl.[NH2:11]O>CO>[CH3:1][CH:2]1[CH2:7][NH:11][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC1CC(CC(C1)=O)=O
Name
Quantity
1.4 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
82.5 g
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 L acetonitrile
ADDITION
Type
ADDITION
Details
Triethylamine was added
ADDITION
Type
ADDITION
Details
followed by addition of a solution of 4-toluenesulfonyl chloride in 1.1 L acetonitrile
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at RT
Duration
1 h
ADDITION
Type
ADDITION
Details
6.7 mL of water was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while gently warming the mixture to 55° C
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
250 mL water was added to the residue
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The solids were extracted with acetone
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo the residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel with ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1CC(CC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.6 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.